molecular formula C16H36N6OSn2 B12655608 1,3-Diazido-1,1,3,3-tetrabutyldistannoxane CAS No. 67936-79-2

1,3-Diazido-1,1,3,3-tetrabutyldistannoxane

Cat. No.: B12655608
CAS No.: 67936-79-2
M. Wt: 565.9 g/mol
InChI Key: KUDOPQNLAJIUOD-UHFFFAOYSA-N
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Description

1,3-Diazido-1,1,3,3-tetrabutyldistannoxane is a chemical compound with the molecular formula C₁₆H₃₆N₆OSn₂ It is known for its unique structure, which includes two tin atoms connected by an oxygen bridge and azide groups attached to the tin atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Diazido-1,1,3,3-tetrabutyldistannoxane typically involves the reaction of tetrabutyltin with azidotrimethylsilane in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

(C₄H₉)₄Sn+(CH₃)₃SiN₃(C₄H₉)₂Sn(O)Sn(C₄H₉)₂(N₃)₂+(CH₃)₃SiOH\text{(C₄H₉)₄Sn} + \text{(CH₃)₃SiN₃} \rightarrow \text{(C₄H₉)₂Sn(O)Sn(C₄H₉)₂(N₃)₂} + \text{(CH₃)₃SiOH} (C₄H₉)₄Sn+(CH₃)₃SiN₃→(C₄H₉)₂Sn(O)Sn(C₄H₉)₂(N₃)₂+(CH₃)₃SiOH

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

1,3-Diazido-1,1,3,3-tetrabutyldistannoxane undergoes various chemical reactions, including:

    Substitution Reactions: The azide groups can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The azide groups can be reduced to amines using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The tin atoms can undergo oxidation, leading to the formation of tin oxides.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

    Reduction: Lithium aluminum hydride or other strong reducing agents are used under anhydrous conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

Major Products Formed

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: Corresponding amines.

    Oxidation: Tin oxides and other oxidized products.

Scientific Research Applications

1,3-Diazido-1,1,3,3-tetrabutyldistannoxane has several scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of other organotin compounds and as a reagent in organic synthesis.

    Biology: Investigated for its potential use in bioconjugation and labeling of biomolecules.

    Medicine: Explored for its potential use in drug delivery systems and as a component in diagnostic agents.

    Industry: Utilized in the production of specialty polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,3-Diazido-1,1,3,3-tetrabutyldistannoxane involves the reactivity of the azide groups and the tin-oxygen-tin bridge. The azide groups can participate in click chemistry reactions, forming stable triazole rings. The tin atoms can coordinate with various ligands, influencing the compound’s reactivity and interactions with other molecules. The molecular targets and pathways involved depend on the specific application and the nature of the interacting species.

Comparison with Similar Compounds

Similar Compounds

    1,3-Diacetoxy-1,1,3,3-tetrabutyldistannoxane: Similar structure but with acetoxy groups instead of azides.

    1,3-Dibromo-1,1,3,3-tetrabutyldistannoxane: Contains bromine atoms instead of azides.

    1,3-Dichloro-1,1,3,3-tetrabutyldistannoxane: Contains chlorine atoms instead of azides.

Uniqueness

1,3-Diazido-1,1,3,3-tetrabutyldistannoxane is unique due to the presence of azide groups, which impart distinct reactivity and potential for click chemistry applications. The azide groups make it a valuable compound for bioconjugation and the synthesis of complex molecules.

Properties

CAS No.

67936-79-2

Molecular Formula

C16H36N6OSn2

Molecular Weight

565.9 g/mol

IUPAC Name

azido-[azido(dibutyl)stannyl]oxy-dibutylstannane

InChI

InChI=1S/4C4H9.2N3.O.2Sn/c4*1-3-4-2;2*1-3-2;;;/h4*1,3-4H2,2H3;;;;;/q;;;;2*-1;;2*+1

InChI Key

KUDOPQNLAJIUOD-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(N=[N+]=[N-])O[Sn](CCCC)(CCCC)N=[N+]=[N-]

Origin of Product

United States

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